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Compound of Interest

Compound Name: 4-Bromo-6-fluoroquinoline

Cat. No.: B1289494

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluoroquinoline is a key building block in medicinal chemistry, particularly
recognized for its role as a crucial intermediate in the synthesis of novel therapeutic agents. Its
unique substitution pattern allows for diverse chemical modifications, making it a valuable
scaffold in the development of targeted therapies. This technical guide provides a
comprehensive overview of the commercial availability of 4-Bromo-6-fluoroquinoline, a
summary of its suppliers, detailed experimental protocols for its synthesis and common
reactions, and an exploration of its application in the context of inhibiting the Indoleamine 2,3-
dioxygenase 1 (IDO1) signaling pathway, a critical target in cancer immunotherapy.

Commercial Availability and Suppliers

4-Bromo-6-fluoroquinoline is commercially available from a range of chemical suppliers
catering to the research and development sector. The purity, available quantities, and pricing
can vary among vendors. A summary of key suppliers and their offerings is presented below.
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Molecular Available .
. CAS Molecular . . . Price
Supplier Weight ( Purity Quantitie
Number Formula (USD)
g/mol) s
Sigma- 661463- AldrichCP $379.00 -
_ CoHsBrFN 226.05 lg
Aldrich 17-8 $541.00
] 661463- 500 mg, 1 Contact for
Ossila CoHsBrFN 226.05 >98% o
17-8 9,29 pricing
250mg, 19,
Apollo 661463- £15.00 -
o CsHsBrFN 226.05 98% 5g, 25g,
Scientific 17-8 £864.00
100g
ChemicalB  661463- Varies by Varies by Varies by
CoHsBrFN 226.05 ) ] )
ook 17-8 supplier supplier supplier
Fisher 661463- Not Contact for
o CsHsBrFN 226.05 N 1lg o
Scientific 17-8 specified pricing
MySkinRec  661463- Contact for ~ Contact for
) CoHsBrFN 226.05 95% o o
ipes 17-8 pricing pricing
1416500-
78-1 (for 4-
ChemUniv BROMO-6-
CsHsBrFN 226.05 95% 50MG $297.00
erse FLUOROIS
OQUINOLI
NE)

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers

directly for the most current information. The AldrichCPR designation from Sigma-Aldrich

indicates that the product is provided for early discovery research and analytical data is not

collected by the supplier; the buyer is responsible for confirming identity and purity.

Synthesis and Experimental Protocols
Synthesis of 4-Bromo-6-fluoroquinoline
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A common synthetic route to 4-Bromo-6-fluoroquinoline involves the bromination of 6-fluoro-
4-hydroxyquinoline.[1]

General Procedure:

To a solution of 6-fluoro-4-hydroxyquinoline (1 equivalent) in a suitable solvent such as N,N-
dimethylformamide (DMF), phosphorus oxybromide (POBrs) or another brominating agent is
added. The reaction mixture is heated to facilitate the conversion. Upon completion, the
reaction is quenched, and the product is isolated and purified, typically by crystallization or
column chromatography.

A specific patented procedure describes the following: To a solution of 4-hydroxy-6-
fluoroquinoline (20 g, 122.58 mmol) in DMF (130 mL) heated to 60 °C was slowly added
phosphorus tribromide (13 mL, 1.15 equiv.).[1] The reaction mixture was heated at 45 °C with
stirring for 45 min.[1] After the reaction was completed, it was cooled to room temperature and
the reaction solution was diluted with water (200 mL).[1] Subsequently, Na2COs was slowly
added until the pH of the reaction solution reached 10.[1] The precipitated solid product was
collected by filtration.[1] The solid was dissolved in ethyl acetate (200 mL) and the solution was
concentrated to dryness.[1] The residue was purified by column chromatography (eluent: ethyl
acetate) to afford the target product 4-bromo-6-fluoroquinoline as a pale yellow solid (22 g,
79% vyield).[1]
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Synthesis of 4-Bromo-6-fluoroquinoline
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Synthetic pathway for 4-Bromo-6-fluoroquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of 4-Bromo-6-fluoroquinoline is susceptible to various
palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of

substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.

General Protocol:

A mixture of 4-Bromo-6-fluoroquinoline (1 equivalent), a boronic acid or ester (1.1-1.5
equivalents), a palladium catalyst (e.g., Pd(PPhs)s, PdCIl2(dppf)), and a base (e.g., K2COs,
Cs2CO0:3) in a suitable solvent system (e.g., dioxane/water, toluene) is heated under an inert
atmosphere until the starting material is consumed. The product is then isolated and purified.
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Suzuki-Miyaura Coupling Workflow
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General workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.

General Protocol:

In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with
4-Bromo-6-fluoroquinoline (1 equivalent), an amine (1.1-1.2 equivalents), a palladium
catalyst (e.g., Pdz(dba)s), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.qg.,
NaOtBu, Cs2COs). An anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the
mixture is heated. Reaction progress is monitored by TLC or LC-MS. Upon completion, the
reaction is worked up by filtration through celite, followed by extraction and purification.

Application in Targeting the IDO1 Signaling Pathway
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4-Bromo-6-fluoroquinoline is a critical starting material for the synthesis of linrodostat, a
potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a heme-
containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino
acid tryptophan along the kynurenine pathway.[3]

In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads
to the depletion of tryptophan and the accumulation of kynurenine and its downstream
metabolites.[4][5] This has profound immunosuppressive effects, including the inhibition of
effector T-cell proliferation and function, and the induction of regulatory T-cells (Tregs).[4][6] By
creating an immunosuppressive milieu, tumors can evade immune surveillance and
destruction.[5]

Linrodostat, synthesized from 4-Bromo-6-fluoroquinoline, acts as an IDOL1 inhibitor, blocking
the conversion of tryptophan to kynurenine.[7] This restores local tryptophan levels and
reduces the concentration of immunosuppressive kynurenine.[8] The reversal of this
immunosuppressive mechanism enhances the anti-tumor immune response, making IDO1
inhibitors a promising class of drugs for cancer immunotherapy, often used in combination with
other immunotherapies like checkpoint inhibitors.[4]

IDO1 Signaling Pathway in Cancer Immunosuppression
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Inhibition of the IDO1 pathway by linrodostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://m.chemicalbook.com/ProductChemicalPropertiesCB1948011_EN.htm
https://www.ossila.com/products/4-bromo-6-fluoroquinoline
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.00151/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.00151/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6054468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6054468/
https://jitc.bmj.com/content/3/1/51
https://pmc.ncbi.nlm.nih.gov/articles/PMC9479093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9479093/
https://aacrjournals.org/mct/article/20/3/467/93041/Preclinical-Characterization-of-Linrodostat
https://synapse.patsnap.com/article/what-are-ido1-modulators-and-how-do-they-work
https://www.benchchem.com/product/b1289494#commercial-availability-and-suppliers-of-4-bromo-6-fluoroquinoline
https://www.benchchem.com/product/b1289494#commercial-availability-and-suppliers-of-4-bromo-6-fluoroquinoline
https://www.benchchem.com/product/b1289494#commercial-availability-and-suppliers-of-4-bromo-6-fluoroquinoline
https://www.benchchem.com/product/b1289494#commercial-availability-and-suppliers-of-4-bromo-6-fluoroquinoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1289494?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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